8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, also known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMABN is a spirocyclic compound that contains both a benzoyl and a diazaspiro ring, making it a unique and valuable tool for studying various biological processes.
Scientific Research Applications
CCR8 Antagonists and Respiratory Diseases
Research has identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their potential use in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Synthetic Methodologies
A variety of synthetic methods have been developed for diazaspiro[5.5]undecane derivatives. These methods include catalyst-free synthesis using double Michael addition reactions, offering insights into efficient and environmentally friendly synthetic routes for nitrogen-containing spiro heterocycles (K. Aggarwal, Kanika Vij, J. Khurana, 2014). Another study detailed the stereoselective synthesis of diazaspiro[5.5]undecane derivatives through base-promoted double Michael addition, highlighting the diversity of synthetic approaches for accessing these complex molecules (M. Islam et al., 2017).
Photophysical Studies and Solvatochromic Analysis
Diazaspiro[5.5]undecane derivatives have been investigated for their photophysical properties. Studies focusing on solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations have shed light on their potential applications in materials science and as fluorescent probes (K. Aggarwal, J. Khurana, 2015).
Corrosion Inhibition
Recent studies have explored the use of spirocyclopropane derivatives, closely related to diazaspiro[5.5]undecanes, as green and environmentally friendly corrosion inhibitors for mild steel in HCl, highlighting the compounds' effectiveness and the mechanisms behind their protective action (M. Chafiq et al., 2020).
Molecular Electronics and Materials Chemistry
The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been studied in non-aqueous media, providing insights that could be beneficial for applications in molecular electronics and materials chemistry (G. Abou-Elenien et al., 1991).
properties
IUPAC Name |
8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21(2)17-6-4-16(5-7-17)19(26)23-11-3-9-20(15-23)10-8-18(25)22(14-20)12-13-24/h4-7,24H,3,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKOFCRLPTQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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